1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine
Overview
Description
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine, also known as MBMF, is a novel compound that has gained significant attention in scientific research due to its potent biological activities. It is a small molecule that belongs to the piperazine family and has a unique chemical structure. MBMF has shown promising results in various biological assays, including antitumor, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve multiple pathways. Studies have shown that this compound modulates the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. It also activates signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis and cell cycle arrest in cancer cells by modulating the expression of key proteins involved in these processes. It also inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations. It has low solubility in water, which can affect its bioavailability and limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for 1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its biological activities and potential therapeutic applications. Additionally, the antitumor, anti-inflammatory, and antioxidant activities of this compound could be further explored in vivo to evaluate its potential as a therapeutic agent.
Scientific Research Applications
1-(4-methylbenzyl)-4-(2-methyl-3-furoyl)piperazine has been extensively studied for its biological activities, including antitumor, anti-inflammatory, and antioxidant effects. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. It induces apoptosis and cell cycle arrest in cancer cells by modulating the expression of key proteins involved in these processes.
Furthermore, this compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
(2-methylfuran-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-3-5-16(6-4-14)13-19-8-10-20(11-9-19)18(21)17-7-12-22-15(17)2/h3-7,12H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRAOCCROYYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(OC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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